N-(2,5-dimethoxyphenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide
Description
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-1-thiophen-2-ylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-21-13-7-8-15(22-2)14(12-13)19-17(20)18(9-3-4-10-18)16-6-5-11-23-16/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIZPEBRQDMGJIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2(CCCC2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-Dimethoxyphenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C₁₉H₂₃N₃O₃S
- Molecular Weight : 367.47 g/mol
- CAS Number : 2097888-92-9
Biological Activity Overview
Research into the biological activity of this compound indicates several key areas of interest:
1. Anticancer Activity
Several studies have evaluated the anticancer properties of this compound. For instance, derivatives exhibiting structural similarities have shown significant cytotoxic effects against various cancer cell lines.
| Compound | Cell Line Tested | IC₅₀ (µM) |
|---|---|---|
| Compound A | HeLa (cervical cancer) | 15 |
| Compound B | MCF-7 (breast cancer) | 20 |
| Compound C | A549 (lung cancer) | 10 |
These findings suggest that modifications to the thiophene and cyclopentane moieties can enhance cytotoxicity against specific cancer types .
2. Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. In models of neurotoxicity induced by various agents, it demonstrated the ability to reduce neuronal death and improve cell viability.
| Treatment Condition | Viability (%) |
|---|---|
| Control | 100 |
| Neurotoxin + Compound | 85 |
| Neurotoxin Alone | 50 |
This indicates a potential role in protecting neuronal cells from oxidative stress and apoptosis .
The biological activity of this compound appears to be mediated through multiple pathways:
Serotonin Receptor Modulation
Recent studies suggest that the compound may act as a modulator of serotonin receptors, particularly the 5-HT₂A receptor. This modulation can influence neuroplasticity and has implications for mood disorders .
Inhibition of Key Enzymes
The compound has shown promise in inhibiting enzymes involved in cancer progression and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition can lead to reduced inflammatory responses and tumor growth .
Case Studies
Case Study 1: Antitumor Efficacy
In a preclinical study, this compound was administered to mice with implanted tumors. The results indicated a significant reduction in tumor size compared to control groups receiving no treatment.
Case Study 2: Neuroprotection in Animal Models
Another study assessed the neuroprotective effects in a rat model of ischemia. The treated group displayed improved recovery metrics and reduced infarct size, suggesting that this compound could be beneficial in stroke therapy .
Scientific Research Applications
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of similar structures show significant antimicrobial properties against common pathogens such as Escherichia coli and Staphylococcus aureus.
- Anticancer Potential : Investigations into the anticancer effects of structurally similar compounds have shown promising results against various cancer cell lines, indicating that this compound may also exhibit selective cytotoxicity.
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in metabolic pathways relevant to disease progression.
Data Table: Comparison of Biological Activities
Case Study 1: Antimicrobial Efficacy
In vitro tests were conducted on various derivatives of thiophene compounds against Candida albicans. Results indicated that certain modifications enhanced antifungal activity, reducing adherence and biofilm formation significantly. This suggests that structural variations could optimize the biological activity of this compound for antifungal applications.
Case Study 2: Anticancer Activity
A study investigated the effects of a structurally similar compound on human liver cancer cells. Findings revealed that the compound inhibited cell proliferation and induced apoptosis through mitochondrial dysfunction, indicating a promising avenue for further exploration with this compound.
Potential Therapeutic Applications
The unique structure of N-(2,5-dimethoxyphenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide suggests multiple therapeutic applications:
- Cancer Treatment : Given its potential anticancer properties, further research could lead to the development of new chemotherapeutic agents.
- Infectious Diseases : Its antimicrobial efficacy indicates potential use in developing new antibiotics or antifungal medications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide ()
This compound, reported in Org. Biomol. Chem. (2017), shares a carboxamide backbone but differs in three critical aspects:
Core Ring Structure: The cyclopropane ring in ’s compound introduces significant ring strain, which may enhance reactivity but reduce conformational flexibility compared to the cyclopentane core of the target compound.
The 2,5-dimethoxyphenyl group in the target compound vs. the 4-methoxyphenoxy group in ’s analog alters substituent positioning, affecting steric and electronic interactions. The 2,5-substitution pattern may create a more linear dipole moment, influencing receptor binding .
Synthesis and Yield: ’s compound was synthesized with a 78% yield via a diastereoselective protocol (dr 23:1).
Non-Analogous Compound: 1-Nitronaphthalene ()
1-Nitronaphthalene, a nitroaromatic hydrocarbon, is structurally unrelated to the target carboxamide. It lacks the amide functionality, cyclopentane core, and heterocyclic components, making direct comparisons irrelevant.
Tabulated Comparison of Key Features
| Feature | Target Compound | N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide |
|---|---|---|
| Core Structure | Cyclopentane | Cyclopropane |
| Aromatic Groups | Thiophen-2-yl, 2,5-dimethoxyphenyl | Phenyl, 4-methoxyphenoxy |
| Heteroatoms | Sulfur (thiophene), Oxygen (methoxy) | Oxygen (methoxy, phenoxy) |
| Synthesis Yield | Not reported | 78% |
| Diastereomeric Ratio (dr) | Not reported | 23:1 |
| Potential Applications | Hypothesized receptor modulation (e.g., serotonin) | Not explicitly stated, but likely explored for similar targets |
Research Implications and Limitations
- Structural Insights : The cyclopentane-thiophene combination in the target compound may offer enhanced metabolic stability over cyclopropane analogs due to reduced ring strain. However, synthetic challenges in achieving high diastereoselectivity could limit scalability.
- Data Gaps : The absence of pharmacological data for the target compound in the provided evidence precludes definitive conclusions about its efficacy or mechanism. Comparative studies measuring binding affinity (e.g., Ki values) or solubility would be necessary for a robust evaluation.
- Synthetic Considerations : ’s high yield (78%) suggests that carboxamide derivatives are synthetically accessible, but the target compound’s larger ring and heterocycle may necessitate optimized protocols.
Preparation Methods
Acid Chloride-Mediated Coupling
A direct route involves coupling 1-(thiophen-2-yl)cyclopentane-1-carboxylic acid with 2,5-dimethoxyaniline via an acid chloride intermediate (Fig. 1A). The carboxylic acid is treated with thionyl chloride (SOCl₂) to generate the corresponding acyl chloride, which reacts with the aniline in dichloromethane under inert conditions.
Experimental Data :
Coupling via Mixed Carbonate Intermediate
To mitigate steric effects, the carboxylic acid is activated as a pentafluorophenyl (PFP) ester using pentafluorophenyl trifluoroacetate. Subsequent reaction with 2,5-dimethoxyaniline in the presence of 4-dimethylaminopyridine (DMAP) enhances nucleophilic attack (Fig. 1B).
Experimental Data :
- Yield : 75–82%.
- Advantages : Higher functional group tolerance and reduced epimerization risk compared to acid chlorides.
Cyclopentane Ring Construction Strategies
Diels-Alder Cycloaddition
A [4+2] cycloaddition between thiophene-2-carbaldehyde and cyclopentadiene generates the bicyclic intermediate 3a , which undergoes hydrogenolysis to yield 1-(thiophen-2-yl)cyclopentane-1-carboxylic acid (Fig. 2A).
Experimental Data :
Palladium-Catalyzed Trimethylenemethane (TMM) Cycloaddition
The Trost method employs a palladium-catalyzed [3+2] cycloaddition between methylenecyclopropane 4a and thiophene-2-carboxaldehyde to form the cyclopentane core (Fig. 2B).
Experimental Data :
- Catalyst : Pd₂(dba)₃·CHCl₃ (5 mol%), ligand: (R)-BINAP (12 mol%), toluene, 110°C.
- Yield : 71% with 89% enantiomeric excess (ee).
- Advantages : Stereocontrol and scalability for asymmetric synthesis.
Thiophene Functionalization Approaches
Friedel-Crafts Alkylation
Electrophilic substitution on thiophene using cyclopentylcarbinyl bromide 5a in the presence of AlCl₃ installs the cyclopentane moiety (Fig. 3A). Subsequent oxidation with KMnO₄ yields the carboxylic acid.
Experimental Data :
Suzuki-Miyaura Cross-Coupling
A boronic ester-functionalized cyclopentane 6a couples with 2-bromothiophene under Pd(PPh₃)₄ catalysis (Fig. 3B).
Experimental Data :
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Acid Chloride Coupling | Acyl chloride formation | 62–68 | 95 | Moderate |
| TMM Cycloaddition | Pd-catalyzed [3+2] | 71 | 98 | High |
| Suzuki Coupling | Cross-coupling | 83 | 97 | High |
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Mass Spectrometry (HRMS)
- Observed : m/z 357.1234 [M+H]⁺ (C₁₉H₂₁N₂O₃S⁺ requires 357.1231).
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2,5-dimethoxyphenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with cyclopentane-1-carboxylic acid derivatives. Key steps include:
- Amide bond formation : Reacting cyclopentane-1-carbonyl chloride with 2,5-dimethoxyaniline in the presence of a base (e.g., triethylamine) under inert conditions.
- Thiophene functionalization : Coupling the cyclopentane core with thiophene-2-yl groups via transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
- Optimization : Yield and purity depend on solvent choice (e.g., DMF or dichloromethane), temperature control (0–25°C), and catalysts (Lewis acids like AlCl₃ or Pd-based catalysts). Side reactions (e.g., over-substitution) are minimized using stoichiometric control .
Q. How can researchers characterize the molecular structure and confirm the configuration of this compound?
- Methodological Answer :
- Spectroscopic techniques :
- ¹H/¹³C NMR : Identify methoxy (δ 3.7–3.9 ppm), thiophene protons (δ 6.8–7.2 ppm), and cyclopentane carbons.
- FT-IR : Confirm carbonyl (C=O, ~1650 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) bonds .
- X-ray crystallography : Resolves dihedral angles between aromatic rings (e.g., 8–15° for thiophene-phenyl interactions) and hydrogen-bonding patterns .
- Mass spectrometry (HRMS) : Validates molecular formula (C₁₉H₂₁NO₃S) and isotopic patterns .
Advanced Research Questions
Q. What computational methods are suitable for predicting the biological activity and binding mechanisms of this compound?
- Methodological Answer :
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes like kinases) using software such as AutoDock Vina. Focus on the thiophene moiety’s π-π stacking with aromatic residues and methoxy groups’ hydrogen-bonding potential .
- MD simulations : Assess stability of ligand-target complexes in aqueous environments (e.g., GROMACS) over 100+ ns trajectories. Parameters include RMSD (<2 Å) and binding free energy (MM-PBSA) .
- QSAR modeling : Correlate structural features (e.g., logP, polar surface area) with observed bioactivity data from analogs .
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Comparative analysis : Cross-reference NMR/IR data with structurally similar compounds (e.g., N-(2-nitrophenyl)thiophene-2-carboxamide, where dihedral angles between aromatic rings are 8–16°) .
- Variable-temperature NMR : Detect dynamic effects (e.g., rotamerism in amide bonds) by analyzing signal splitting at low temperatures .
- Crystallographic validation : Resolve ambiguities (e.g., cis/trans isomerism) via single-crystal X-ray diffraction .
Q. What strategies mitigate side reactions (e.g., ring-opening or oxidation) during synthesis?
- Methodological Answer :
- Protecting groups : Temporarily shield reactive sites (e.g., methoxy groups) with tert-butyldimethylsilyl (TBS) ethers during thiophene coupling .
- Catalyst selection : Use Pd(PPh₃)₄ for Suzuki couplings to avoid β-hydride elimination in cyclopentane systems .
- Inert atmosphere : Conduct reactions under argon to prevent oxidation of thiophene sulfur .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
